molecular formula C9H11ClN2 B1459922 3-[(Azetidin-1-yl)methyl]-2-chloropyridine CAS No. 1855686-06-4

3-[(Azetidin-1-yl)methyl]-2-chloropyridine

Cat. No.: B1459922
CAS No.: 1855686-06-4
M. Wt: 182.65 g/mol
InChI Key: VUQAAQUFEOPHBH-UHFFFAOYSA-N
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Description

3-[(Azetidin-1-yl)methyl]-2-chloropyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorinated carbon and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-1-yl)methyl]-2-chloropyridine typically involves the alkylation of azetidine with a chloropyridine derivative. One common method includes the use of 2-chloropyridine as the starting material, which undergoes a nucleophilic substitution reaction with azetidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-1-yl)methyl]-2-chloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

3-[(Azetidin-1-yl)methyl]-2-chloropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-1-yl)methyl]-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its azetidine and chloropyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(azetidin-1-ylmethyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-8(3-1-4-11-9)7-12-5-2-6-12/h1,3-4H,2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQAAQUFEOPHBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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